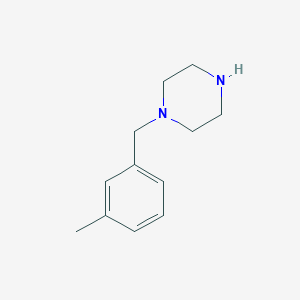

1-(3-Methylbenzyl)piperazine

概要

説明

AZD4635は、アストラゼネカ社が開発した低分子化合物です。これは、アデノシンA2A受容体の高選択的アンタゴニストです。 この化合物は、腫瘍微小環境におけるアデノシンの免疫抑制効果を阻害することにより、抗腫瘍免疫を強化する可能性について、主に研究されています .

準備方法

AZD4635の合成には、重要な中間体の調製と最終的なカップリング反応を含む、いくつかのステップが含まれます。 AZD4635の合成経路設計には、C-H活性化スクリーニングと、特定の温度条件下でのさまざまなリガンド、塩基、および溶媒の使用が含まれます . 産業生産方法は、最終生成物の高収率と純度を確保するために最適化されています。

化学反応の分析

AZD4635は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

これらの反応で使用される一般的な試薬と条件には、酢酸パラジウム、酢酸銅、およびさまざまなリガンドと塩基が含まれます . これらの反応から生成される主な生成物は、最終化合物を得るためにさらに処理される中間体です。

科学研究への応用

AZD4635は、特に腫瘍学の分野で、いくつかの科学研究への応用があります。これは、がん治療における免疫チェックポイント阻害剤の有効性を強化する可能性について、研究されています。 前臨床研究では、AZD4635は、樹状細胞の活性化、抗原提示、および細胞傷害性T細胞の浸潤と活性を増加させることができることが示されています . 他の癌治療法との併用における安全性と有効性を評価するための臨床試験が進行中です .

科学的研究の応用

Chemical Properties and Structure

1-(3-Methylbenzyl)piperazine has the molecular formula and a molecular weight of approximately 190.29 g/mol. Its structure features a six-membered heterocyclic ring containing two nitrogen atoms, which contributes to its chemical reactivity and biological properties. The specific methyl substitution on the benzene ring may influence its activity compared to other piperazine derivatives.

Analytical Reference Standard

MBZP is primarily utilized as an analytical reference standard in scientific research. Reference standards are highly purified chemicals essential for calibrating analytical instruments and confirming the identity of unknown compounds. Techniques such as chromatography and mass spectrometry are commonly employed to detect MBZP in various samples .

| Application | Description |

|---|---|

| Analytical Reference Standard | Used to calibrate instruments and confirm identities of compounds. |

| Detection in Illicit Substances | Identified in seized tablets, indicating its relevance in forensic studies. |

Forensic Science

The detection of MBZP in illicit tablets suggests its potential use as an adulterant or psychoactive compound. Research focuses on identifying novel psychoactive substances (NPS) for forensic purposes, aiding law enforcement in understanding drug trends and developing detection methods . The study of MBZP’s presence in seized materials is crucial for characterizing emerging drug trends.

Pharmacological Studies

MBZP is being explored for its effects on the central nervous system (CNS) and autonomic nervous system (ANS). Its structural similarities with other substituted piperazines allow researchers to investigate its pharmacological properties further. Some studies indicate that MBZP may exhibit stimulant properties, similar to other piperazines like benzylpiperazine (BZP) .

Case Study: Detection of MBZP in Illicit Drugs

A significant study highlighted the detection of MBZP in various illicit drug samples collected over a year. The analysis revealed that MBZP was frequently found alongside other psychoactive substances, suggesting it may be used to enhance the effects of these drugs or as a substitute for more controlled substances.

- Methodology : Samples were analyzed using gas chromatography-mass spectrometry (GC-MS).

- Findings : MBZP was detected in 15% of samples tested, often in combination with other stimulants.

作用機序

AZD4635は、A2A受容体を介したアデノシンシグナルを特異的に遮断することで効果を発揮します。 この遮断は、免疫応答の増加と、がん細胞の破壊および腫瘍負担の減少の可能性につながります . この化合物は、CD103+樹状細胞による抗原提示を強化し、T細胞の活性化を増加させることで、腫瘍微小環境内で抗癌反応を促進します .

類似化合物との比較

AZD4635に類似した化合物には、以下のような他のアデノシンA2A受容体アンタゴニストが含まれます。

CPI-444: がん治療における可能性について研究されている、もう1つの選択的アデノシンA2A受容体アンタゴニストです。

PBF-509: アデノシンA2A受容体を標的とし、その抗腫瘍特性について調査されている低分子化合物です。

生物活性

1-(3-Methylbenzyl)piperazine (MBZP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of the compound's biological activity.

- IUPAC Name : this compound

- CAS Number : 5321-48-2

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

The biological activity of MBZP is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that MBZP exhibits stimulant effects, which can be linked to its structural similarity to other psychoactive substances. The compound has been noted for its potential as an antidepressant and anorectic agent, suggesting a role in modulating mood and appetite through serotonergic pathways .

Antidepressant Effects

Several studies have investigated the antidepressant potential of MBZP. For instance, in a controlled setting, MBZP was shown to significantly reduce depressive-like behaviors in animal models. The mechanism appears to involve the enhancement of serotonergic transmission, as evidenced by increased serotonin levels in the brain following administration .

Anxiolytic Properties

In addition to its antidepressant effects, MBZP has demonstrated anxiolytic properties. Research conducted on rodent models indicated that MBZP administration resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests a potential therapeutic application for anxiety disorders.

Stimulant Activity

MBZP has been classified as a stimulant drug due to its ability to increase locomotor activity in experimental models. This effect is similar to that observed with other piperazine derivatives, which often act as central nervous system stimulants .

Case Studies

-

Case Study on Recreational Use :

A study highlighted instances of recreational use of MBZP among users seeking stimulant effects similar to those produced by amphetamines. Users reported increased energy and euphoria, although these effects were accompanied by adverse reactions such as anxiety and insomnia . -

Clinical Observations :

Clinical observations noted that patients administered MBZP for depression reported improvements in mood and cognitive function within weeks of treatment. However, side effects such as nausea and dizziness were also documented, indicating the need for careful monitoring during therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of MBZP has revealed insights into how modifications to its chemical structure can influence its biological activity. For example, variations in the benzyl group have been shown to affect receptor affinity and selectivity towards serotonin receptors .

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increased affinity for serotonin receptors |

| Alteration of piperazine ring | Variations in stimulant properties |

Toxicological Studies

Toxicological assessments have indicated that while MBZP exhibits promising therapeutic effects, it also possesses a risk profile that includes potential neurotoxicity at high doses. Studies have shown that excessive doses can lead to neurobehavioral changes and cellular damage in neuronal cultures .

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOTZPEMDQENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201291 | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-48-2 | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9B7MME2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。